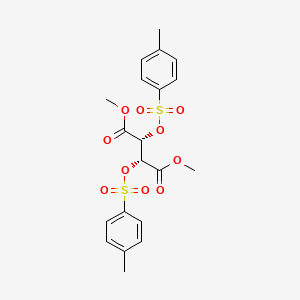

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate

CAS No.:

Cat. No.: VC13820229

Molecular Formula: C20H22O10S2

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22O10S2 |

|---|---|

| Molecular Weight | 486.5 g/mol |

| IUPAC Name | dimethyl (2R,3R)-2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate |

| Standard InChI | InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 |

| Standard InChI Key | RVDUUVRRIXEPGN-QZTJIDSGSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@H](C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a central succinic acid framework where both hydroxyl groups are replaced by tosyloxy () moieties. The methyl ester groups at the 1- and 4-positions stabilize the molecule against hydrolysis under standard conditions . The (2R,3R) stereochemistry is critical for its reactivity, as the spatial arrangement of the tosyloxy groups influences nucleophilic substitution kinetics and diastereoselectivity in downstream reactions.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1773493-87-0 | |

| Molecular Formula | ||

| Molecular Weight | 486.51 g/mol | |

| Purity (Commercial) | 97% | |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence involving:

-

Succinic Acid Derivitization: Protection of succinic acid’s carboxyl groups as methyl esters using methanol under acidic conditions.

-

Dihydroxylation: Stereoselective introduction of hydroxyl groups at the 2- and 3-positions, possibly via Sharpless asymmetric dihydroxylation.

-

Tosylation: Reaction of the diol intermediate with p-toluenesulfonyl chloride () to install the tosyloxy groups .

Applications in Organic Synthesis

Role as a Leaving Group Synthon

The tosyloxy groups serve as superior leaving groups in nucleophilic substitution reactions. For example, in the synthesis of chiral epoxides, displacement of by hydroxide or alkoxide ions proceeds with retention of configuration, enabling the construction of enantiomerically pure epoxides .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions leverage the compound’s tosyloxy groups to form carbon-carbon bonds. In Suzuki-Miyaura couplings, the tosylates act as electrophilic partners for arylboronic acids, yielding biaryl structures with high stereofidelity .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data are publicly available, but its sulfonate esters are presumed persistent in aquatic systems. Disposal must follow local guidelines for sulfonate-containing waste, typically involving incineration at licensed facilities .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to streamline production.

-

Polymer Chemistry: Exploring its use as a monomer for sulfonated polymers with ion-exchange properties.

-

Pharmaceutical Intermediates: Optimizing its role in synthesizing chiral β-lactam antibiotics or kinase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume